Methyl 5-methyl-2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Description
The compound Methyl 5-methyl-2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate features a 1,3-thiazole core substituted at positions 2, 4, and 3. Key structural elements include:
- 1,3-Thiazole ring: A heterocyclic scaffold known for metabolic stability and bioactivity in medicinal chemistry.
- 1,2,4-Oxadiazole moiety: Linked via a propanoyl group, contributing to π-π stacking interactions and rigidity.
- Substituents: A methyl ester at position 4, a methyl group at position 5, and a phenyl group on the oxadiazole ring.
Properties
Molecular Formula |
C17H16N4O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O4S/c1-10-14(16(23)24-2)20-17(26-10)18-12(22)8-9-13-19-15(21-25-13)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,18,20,22) |
InChI Key |
CDWUYQSXXGSXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of amidoximes with carboxylic acids or their derivatives.
Coupling Reactions: The thiazole and oxadiazole rings are then coupled through a series of reactions involving acylation and condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the oxadiazole ring.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and biological activity.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analog: Imidazolidine-Dione Oxadiazole Derivative (Patent Compound)
Key Features :
- Core : Combines imidazolidine-2,4-dione with 1,2,4-oxadiazole.
- Substituents: Includes trifluoromethyl, isobutylsulfonyl phenoxy, and morpholinoethyl groups. Comparison:
- Bioactivity: The patent highlights formulations for pharmaceutical use, suggesting enhanced solubility or stability due to polar substituents (e.g., morpholinoethyl) .
- Structural Impact : The imidazolidine-dione core may confer conformational flexibility compared to the rigid thiazole-oxadiazole system of the target compound.
Structural Analog: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
Key Features :
- Core: Simplistic 1,3-thiazole with acetyl and amino groups.
- Substituents: Lacks oxadiazole or propanoyl linkages. Comparison:
- Toxicity: Limited toxicological data for this analog underscores the need for safety assessments in thiazole derivatives .
- Reactivity : The acetyl group may increase electrophilicity, contrasting with the ester and amide functionalities in the target compound.
Structural Analog: Protein Kinase A Ligand (CBWS-SE-089)
Key Features :
- Core : Pyrrolidin-3-ol fused with 1,3-thiazole and 1,2,4-oxadiazole.
- Substituents: Methyl-propargylamino side chain. Comparison:
- Bioactivity : Demonstrated binding to Protein Kinase A, indicating that the thiazole-oxadiazole motif supports kinase inhibition .
- Conformational Differences: The pyrrolidin-ol spacer may enhance hydrogen bonding compared to the propanoyl linker in the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : The recurring presence of 1,2,4-oxadiazole and 1,3-thiazole in kinase inhibitors (e.g., ) supports the hypothesis that the target compound may interact with similar biological targets .
- Synthetic Considerations: Propanoyl and ester groups in the target compound could improve metabolic stability compared to simpler thiazole derivatives like .
- Computational Modeling : Density-functional methods () may aid in predicting the target’s electronic properties or binding affinity, though direct evidence is lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
